Desmethyl Mirtazapine-d4 is a deuterated analog of Desmethyl Mirtazapine, which itself is a metabolite of the antidepressant Mirtazapine. The compound is utilized primarily in pharmacokinetic studies due to its unique isotopic labeling, which enhances its distinguishability in analytical techniques such as mass spectrometry. This compound plays a crucial role in understanding the metabolism and pharmacodynamics of Mirtazapine, allowing researchers to accurately quantify drug levels in biological samples.
Desmethyl Mirtazapine-d4 is synthesized in laboratories and is not naturally occurring. It is produced through the deuteration of Desmethyl Mirtazapine, typically involving the replacement of hydrogen atoms with deuterium atoms. This process is crucial for creating stable isotopes that can be used as internal standards in analytical chemistry.
Desmethyl Mirtazapine-d4 falls under the classification of pharmaceutical compounds, specifically as a metabolite and an internal standard for mass spectrometry. It is categorized within antidepressants, particularly those affecting serotonin and norepinephrine receptors.
The synthesis of Desmethyl Mirtazapine-d4 involves several key steps:
Desmethyl Mirtazapine-d4 has a molecular formula of and a molecular weight of approximately 259.36 g/mol. Its structure includes a central piperazine ring that is characteristic of many antidepressants.
N1(CCNC2)C2C(C=CC=C3)=C3CC4=C1N=CC=C4
Desmethyl Mirtazapine-d4 can undergo various chemical reactions, including:
Desmethyl Mirtazapine-d4 acts primarily as a partial agonist at dopamine D2/D3 receptors and serotonin 5-HT1A receptors while antagonizing serotonin 5-HT2A receptors. This mechanism contributes to its antidepressant effects by modulating neurotransmitter systems.
Desmethyl Mirtazapine-d4 appears as a white to off-white solid. Its stability and solubility can vary based on environmental conditions such as pH and temperature.
Desmethyl Mirtazapine-d4 is primarily used in scientific research settings:
This compound's isotopic labeling allows for precise tracking of drug metabolism without interference from non-deuterated forms, making it invaluable for researchers studying antidepressant pharmacology.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4